molecular formula C21H28N2O2 B247774 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No. B247774
M. Wt: 340.5 g/mol
InChI Key: PSSBCZKPPVJWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone, also known as Bicuculline, is a naturally occurring convulsant alkaloid. It is a competitive antagonist of gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system (CNS). Bicuculline has been widely used in scientific research to study the GABAergic system, the mechanism of action, and the physiological effects of GABA receptor antagonists.

Mechanism of Action

1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a competitive antagonist of GABA receptor, which means it binds to the same site as GABA but does not activate the receptor. By blocking the inhibitory effect of GABA, bicuculline increases the excitability of neurons and can induce seizures. 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has a higher affinity for the GABA-A receptor than GABA itself.
Biochemical and physiological effects:
1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has been shown to induce seizures in animals and humans. It can also cause tremors, convulsions, and respiratory depression. 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has been used to study the role of GABA in epilepsy, anxiety, and other CNS disorders. It has also been used to investigate the effects of GABA receptor antagonists on synaptic transmission, neuronal excitability, and network activity.

Advantages and Limitations for Lab Experiments

1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a useful tool for studying the GABAergic system and the effects of GABA receptor antagonists. It has a high affinity for the GABA-A receptor and can induce seizures in animals and humans. However, bicuculline has limitations in terms of its specificity and selectivity. It can also have toxic effects at high doses, which can limit its use in some experiments.

Future Directions

There are several future directions for research on bicuculline and the GABAergic system. One area of interest is the role of GABA in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more selective GABA receptor antagonists that can be used for therapeutic purposes. Finally, there is a need for further research on the physiological effects of GABA receptor antagonists in different brain regions and cell types.

Synthesis Methods

1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can be synthesized from the plant Dicentra cucullaria, which contains the alkaloid protoberberine. The synthesis involves several steps, including the isolation of protoberberine, the formation of the bicyclic ring system, and the functionalization of the piperazine ring. The final product is obtained as a white crystalline powder with a melting point of 244-246°C.

Scientific Research Applications

1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has been widely used in scientific research to study the GABAergic system, the mechanism of action, and the physiological effects of GABA receptor antagonists. It has been used to investigate the role of GABA in epilepsy, anxiety, and other CNS disorders. 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has also been used to study the effects of GABA receptor antagonists on synaptic transmission, neuronal excitability, and network activity.

properties

Product Name

1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

1-[4-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C21H28N2O2/c1-16-2-6-20(7-3-16)25-15-21(24)23-10-8-22(9-11-23)14-19-13-17-4-5-18(19)12-17/h2-7,17-19H,8-15H2,1H3

InChI Key

PSSBCZKPPVJWCN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3CC4CC3C=C4

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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